molecular formula C19H23F2N3O2S B2541344 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049549-19-0

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2541344
CAS No.: 1049549-19-0
M. Wt: 395.47
InChI Key: SKSFLHZDHUKKLW-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23F2N3O2S and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

This compound has been studied for its role in the synthesis of high-affinity inhibitors targeting specific biochemical pathways. For instance, research has demonstrated its potential in inhibiting kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which could be significant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Cyclooxygenase-2 Inhibition

Compounds similar to "2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide" have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. Such studies have revealed that certain structural modifications, including fluorine substitution on the benzenesulfonamide moiety, can enhance COX-2 inhibition, presenting a pathway for developing new therapeutic agents for inflammation-related conditions (M. Pal et al., 2003).

Carbonic Anhydrase Inhibition

Research into derivatives of benzenesulfonamides, including those with structural similarities to "this compound," has provided insights into their inhibitory effects on carbonic anhydrase isoenzymes. These studies contribute to understanding the compound's potential applications in designing inhibitors for enzymes of clinical interest, such as those involved in glaucoma and other diseases (H. Gul et al., 2016).

Properties

IUPAC Name

2,5-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O2S/c20-16-7-8-18(21)19(15-16)27(25,26)22-9-4-10-23-11-13-24(14-12-23)17-5-2-1-3-6-17/h1-3,5-8,15,22H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFLHZDHUKKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.